BenchChemオンラインストアへようこそ!

Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-

Salt formation Thermal stability Formulation pre-formulation

Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- (CAS 61658-71-7) is a heterocyclic small molecule (C18H20N4O, MW 308.4 g/mol, XLogP3 = belonging to the 6-phenylisoxazolo[5,4-b]pyridine class. Originally disclosed in US patent 3,985,760, the compound is characterized as an anti-inflammatory agent active in the carrageenan-induced paw edema model, with a recommended oral dosage range of 5–50 mg/kg/day.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
CAS No. 61658-71-7
Cat. No. B12915685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-
CAS61658-71-7
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)N4CCN(CC4)C
InChIInChI=1S/C18H20N4O/c1-13-17-16(22-10-8-21(2)9-11-22)12-15(19-18(17)23-20-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3
InChIKeyXPKARGZMBBLPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- (CAS 61658-71-7): Core Identity for Procurement Decisions


Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- (CAS 61658-71-7) is a heterocyclic small molecule (C18H20N4O, MW 308.4 g/mol, XLogP3 = 3) belonging to the 6-phenylisoxazolo[5,4-b]pyridine class [1]. Originally disclosed in US patent 3,985,760, the compound is characterized as an anti-inflammatory agent active in the carrageenan-induced paw edema model, with a recommended oral dosage range of 5–50 mg/kg/day [2]. The compound features a 4-methylpiperazine substituent at the 4-position of the fused isoxazolo[5,4-b]pyridine core, distinguishing it from analogs bearing acyclic amines or other heterocyclic groups at this position [2].

Why Generic Substitution of Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- Is Unreliable Without Direct Evidence


Within the 6-phenylisoxazolo[5,4-b]pyridine series, even apparently minor modifications to the 4-amino substituent produce quantifiable changes in salt stoichiometry, crystalline melting point, and thermal stability [1]. For instance, the 4-(4-methylpiperazine) derivative forms a dihydrochloride salt (m.p. 267–268°C), whereas the N,3-dimethyl analog forms a monohydrochloride (m.p. 232–234°C)—a 35°C difference that directly affects formulation processing windows and solid-state stability [1]. Furthermore, anti-inflammatory potency in the carrageenan edema assay varies with substituent identity; the patent defines an effective oral dose range of 5–50 mg/kg/day for the class, but individual ED50 values are substituent-dependent [1]. Generic interchange without compound-specific characterization data therefore risks selecting a structural analog with divergent pharmacokinetic, physicochemical, or efficacy profiles.

Quantitative Differentiation Evidence for Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- (CAS 61658-71-7)


Dihydrochloride Salt Yield and Thermal Stability vs. N,3-Dimethyl Analog

The target compound forms a dihydrochloride salt with a measured yield of 87.2% and a melting point of 267–268°C [1]. In contrast, the structurally simpler N,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine yields its monohydrochloride salt at 88.3% with a melting point of 232–234°C [1]. The 35°C higher melting point of the target compound's dihydrochloride reflects the additional ionic interactions conferred by the second protonation site on the piperazine ring, translating to superior thermal stability during solid-state processing.

Salt formation Thermal stability Formulation pre-formulation

Anti-Inflammatory Activity Window: Carrageenan Edema Assay Dosage Context

The patent discloses that compounds of the 6-phenylisoxazolo[5,4-b]pyridine class, including the target 4-(4-methylpiperazine) derivative, demonstrate anti-inflammatory efficacy in the carrageenan-induced paw edema assay in rats at oral doses of 5–50 mg/kg/day, preferably 5–25 mg/kg/day [1]. This dose range was established as effective for reducing local inflammatory conditions of an edematous nature. While individual ED50 values are not disaggregated by compound in the patent, the disclosed dosage window provides a quantitative pharmacological framework that distinguishes this class from non-steroidal anti-inflammatory drugs operating via cyclooxygenase inhibition.

Anti-inflammatory In vivo pharmacology Carrageenan edema

Computed Physicochemical Profile: XLogP3, Hydrogen Bond Acceptors, and Rotatable Bonds vs. Class Trends

PubChem computed descriptors for the target compound report: XLogP3 = 3, hydrogen bond acceptor count = 5, hydrogen bond donor count = 0, and rotatable bond count = 2 [1]. In comparison, the simpler N,3-dimethyl analog (CAS 61658-67-1) has MW 239.27 and a lower hydrogen bond acceptor count (fewer heteroatoms) [2]. The target compound's higher XLogP3 and increased HBA count, arising from the 4-methylpiperazine substituent, predict enhanced membrane permeability and additional target-interaction capacity relative to acyclic amine analogs, while the zero HBD count eliminates hydrogen-bond-donor-associated promiscuity risks.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Accessibility from Common 4-Chloro Intermediate: Yield and Precursor Comparison

The target compound is prepared via nucleophilic displacement of 4-chloro-3-methyl-6-phenylisoxazolo[5,4-b]pyridine with 1-methylpiperazine, achieving 87.2% yield of the dihydrochloride salt after acid precipitation [1]. The same intermediate can be used to prepare other amino derivatives; for instance, N-butyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine is synthesized analogously, though its yield is not explicitly reported in the patent [1]. The well-characterized yield for the target compound provides a benchmark for synthetic feasibility assessment and cost-of-goods estimation.

Synthetic chemistry Process development Scale-up

Dihydrochloride vs. Monohydrochloride Salt Stoichiometry: Implications for Solubility and Dosing

The 4-(4-methylpiperazine) substituent enables dihydrochloride salt formation due to the presence of two basic nitrogen sites (piperazine N-methyl and piperazine N-aryl), as confirmed by the patent's preparation procedure [1]. By contrast, the N,3-dimethyl analog, bearing only a single secondary amine, forms a monohydrochloride [1]. This stoichiometric difference has direct consequences for aqueous solubility (divalent vs. monovalent counterion), hygroscopicity, and equivalent weight-based dosing—1 mg of dihydrochloride delivers less free base than 1 mg of monohydrochloride, requiring dose adjustment in comparative pharmacology studies.

Salt selection Biopharmaceutics Formulation science

Defined Research and Industrial Application Scenarios for Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl- (CAS 61658-71-7)


In Vivo Anti-Inflammatory Pharmacology: Carrageenan Edema Model Studies

The compound is directly applicable to rodent carrageenan-induced paw edema studies at oral doses of 5–50 mg/kg/day, as established by the originating patent [1]. The dihydrochloride salt form provides a well-characterized solid with defined melting point (267–268°C) for accurate formulation in oral gavage vehicles. Researchers can use this compound as a reference standard within the 6-phenylisoxazolo[5,4-b]pyridine chemotype for benchmarking novel anti-inflammatory candidates operating via non-cyclooxygenase mechanisms.

Pre-Formulation and Salt Selection Studies

The dihydrochloride salt, with its elevated melting point (267–268°C) and defined stoichiometry, serves as a model system for studying the impact of divalent counterion formation on solid-state properties such as crystallinity, hygroscopicity, and dissolution rate [1]. Comparative pre-formulation screens against the monohydrochloride salt of the N,3-dimethyl analog (m.p. 232–234°C) can elucidate structure–property relationships governing salt-form selection in heterocyclic drug candidates.

Structure–Activity Relationship (SAR) Probe for 4-Amino Substituent Effects

As a benchmark member of the 6-phenylisoxazolo[5,4-b]pyridine series bearing a cyclic diamine (4-methylpiperazine) at the 4-position, this compound enables systematic SAR exploration when tested alongside acyclic amine analogs (e.g., N,3-dimethyl, N-butyl) and other heterocyclic variants (piperidine, morpholine) [1]. The computed physicochemical descriptors (XLogP3 = 3, HBA = 5, HBD = 0) [2] provide a reference point for correlating substituent-driven property changes with in vitro and in vivo pharmacological outcomes.

Analytical Reference Standard for Isoxazolo[5,4-b]pyridine Library Characterization

The well-defined CAS number (61658-71-7), InChIKey (XPKARGZMBBLPTK-UHFFFAOYSA-N), and dihydrochloride melting point (267–268°C) [1] [2] make the compound suitable as an analytical reference standard for HPLC purity determination, NMR spectral library construction, and mass spectrometric identification of related substances in isoxazolo[5,4-b]pyridine-focused compound collections.

Quote Request

Request a Quote for Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.